molecular formula C12H26O4 B048018 1,1,3,3-Tetraethoxy-2-methylpropane CAS No. 10602-37-6

1,1,3,3-Tetraethoxy-2-methylpropane

Cat. No. B048018
CAS RN: 10602-37-6
M. Wt: 234.33 g/mol
InChI Key: XTYLJMKJLMHFJK-UHFFFAOYSA-N
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Description

1,1,3,3-Tetraethoxy-2-methylpropane is a synthetic intermediate that has been used to synthesize various compounds such as Imidazo [1,2-a]pyrimidine, and chlorinated arenes . It is a colorless liquid .


Synthesis Analysis

1,1,3,3-Tetraethoxy-2-methylpropane is a useful synthetic intermediate. It is used to synthesize various compounds such as Imidazo [1,2-a]pyrimidine, and chlorinated arenes . Unfortunately, the specific synthesis routes are not available in the search results.


Molecular Structure Analysis

The molecular formula of 1,1,3,3-Tetraethoxy-2-methylpropane is C12H26O4 . Its average mass is 234.332 Da and its monoisotopic mass is 234.183105 Da .


Chemical Reactions Analysis

1,1,3,3-Tetraethoxy-2-methylpropane is a synthetic intermediate that has been used to synthesize various compounds such as Imidazo [1,2-a]pyrimidine, and chlorinated arenes . Unfortunately, the specific chemical reactions involving this compound are not available in the search results.


Physical And Chemical Properties Analysis

1,1,3,3-Tetraethoxy-2-methylpropane has a density of 0.9±0.1 g/cm^3, a boiling point of 273.0±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 49.1±3.0 kJ/mol and its flash point is 52.1±42.2 °C . The index of refraction is 1.423 and its molar refractivity is 64.5±0.3 cm^3 . It has 4 H bond acceptors, 0 H bond donors, and 10 freely rotating bonds .

Scientific Research Applications

  • High-Yield Addition Products Synthesis : It is used for obtaining high-yield addition products of tetranitroalkanes and α-unsaturated ketones (Ivanova, Bulatova, & Novikov, 1962).

  • Surface Tension Studies : The compound is utilized to study surface tensions and excess surface concentrations of isomeric chlorobutanes (Royo, Villares, Martín, Giner, & Lafuente, 2007).

  • Gas Phase Decomposition Reactions : It aids in studying gas phase decomposition reactions of 1,2-epoxy-2-methylpropane (Flowers & Parker, 1971).

  • Synthesis of Derivatives : The compound is used in the synthesis of 2,5-trans-2′,5′-trans-5,5′-dimethylperhydro-2,2′-bipyrimidine and its derivatives (Kassiou & Read, 1994).

  • Diyl Formation in Hydrocarbons : It is utilized in the synthesis of hydrocarbons 1 and 4 capable of diyl formation (Wittig, 1980).

  • Cationic Polymerization : 1,1,3,3-Tetraethoxy-2-methylpropane is involved in the living cationic polymerization, initiated by hydrogen iodide/tetraalkylammonium salts (Nuyken & Kröner, 1990).

  • Metathesis Reactions with Monomeric Zirconium Imido Complexes : It undergoes ambient-temperature metathesis reactions with nitro- and nitrosoarenes for nonphotochemical synthesis of cis-azoxy and cis-azo compounds (Blum & Bergman, 2004).

  • Anticancer Activity : A novel compound synthesized from 1,1,3,3-Tetraethoxy-2-methylpropane shows anti-cancer activity against human breast cancer cell line MCF-7 and human prostate cancer cell line PC-3 (Pavitha et al., 2017).

Safety And Hazards

1,1,3,3-Tetraethoxy-2-methylpropane is associated with several hazard statements including H315-H319-H335-H227 . Precautionary statements include P210-P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P370+P378-P403+P233-P403+P235-P405-P501 . It is recommended to store it in an inert atmosphere at room temperature .

properties

IUPAC Name

1,1,3,3-tetraethoxy-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O4/c1-6-13-11(14-7-2)10(5)12(15-8-3)16-9-4/h10-12H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYLJMKJLMHFJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(C)C(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60147480
Record name 1,1,3,3-Tetraethoxy-2-methylpropane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3,3-Tetraethoxy-2-methylpropane

CAS RN

10602-37-6
Record name 1,1,3,3-Tetraethoxy-2-methylpropane
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Record name 1,1,3,3-Tetraethoxy-2-methylpropane
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Record name 1,1,3,3-Tetraethoxy-2-methylpropane
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Record name 1,1,3,3-tetraethoxy-2-methylpropane
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Record name 1,1,3,3-TETRAETHOXY-2-METHYLPROPANE
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Synthesis routes and methods

Procedure details

A solution of one equivalent of diethoxymethyl acetate and one equivalent of a ethyl propenyl ether/ethanol mixture is stirred at ambient temperature for 30 min. followed by the addition of 1.3 equivalents of triethyl orthoformate. After cooling to 5° C. 1.5 ml. of boron trifluoride etherate is added and the resulting exotherm (5° to 37° C.) is controlled with an ice bath. After stirring at ambient temperature overnight the yellow reaction solution is diluted with ether and washed with water, saturated aqueous sodium bicarbonate and again with water. Drying (MgSO4) followed by solvent removal afforded a 92% yield of oil which is shown by glc to be ~80% pure product, δ(TMS, CDCl3) 4.44 (d, 2H, CH--O); 3.3-4.0 (complex, 8H, ethyl methylene), ~2.1 (m, 1H, CH3 --CH), 1.1 (t, 12H, ethyl methyls), and 1.0 (d, 3H, CH3 --CH).
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Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
V Wolf, M Adeel, S Reim, A Villinger, C Fischer… - 2009 - Wiley Online Library
A variety of 3‐chlorosalicylates were prepared by one‐potcyclizations of the first reported 4‐chloro‐1,3‐bis(trimethylsilyloxy)buta‐1,3‐dienes with various 1,3‐dielectrophiles. These …
SH Groen, JF Arens - … des Travaux Chimiques des Pays‐Bas, 1961 - Wiley Online Library
Ethoxyethyne slowly adds diazomethane to yield 4‐ethoxypyrazole I, the structure of which has been proved by synthesis from 1,1,2,3,3‐pentaethoxypropane IV and hydrazine. …
Number of citations: 26 onlinelibrary.wiley.com
AA Zaitsev, IA Vatsadze, IL Dalinger… - Russian Chemical …, 2009 - Springer
The method for preparation of 1-(2,4-dinitrophenyl)-4-methyl-3,5-dinitropyrazole has been developed. Due to the larger CH-acidity of 4-Me-group compared to 1,4-dimethyl-3,5-…
Number of citations: 10 link.springer.com
JW Pavlik, N Kebede - The Journal of Organic Chemistry, 1997 - ACS Publications
Direct irradiation of 1-methyl-4-phenylpyrazole (2) in methanol results in regiospecific phototransposition to 1-methyl-4-phenylimidazole (4) and in photocleavage to (E)/(Z)-3-(N-…
Number of citations: 35 pubs.acs.org
J Janssen, HJ Koeners, CG Kruse… - The Journal of Organic …, 1973 - ACS Publications
The direct nitration of pyrazole, using nitric acid or mixtures of nitric acid and sulfuric acid, 4, 5 leads to substitution in the 4 position, in line with the behavior of other electrophilic …
Number of citations: 217 pubs.acs.org
T Lee - 1968 - search.proquest.com
The background of the present work on thermal rearrangement of alkoxy-to N-alkyl-oxopyrimidines falls naturally into three divisions. The first is concerned with such rearrangements …
Number of citations: 3 search.proquest.com
C Shimokawa, Y Tachi, N Nishiwaki… - Bulletin of the Chemical …, 2006 - journal.csj.jp
Copper(I) complexes generated by using a series of β-diketiminate ligands ( R1,R2 L R3− , [(R 3 )N–C(R 2 )–C(R 1 )–C(R 2 )–N(R 3 )] − , see Chart 1; “β-diketiminate” denotes …
Number of citations: 34 www.journal.csj.jp
M Hajsl, A Hlavackova, K Broulikova, M Sramek… - Metabolites, 2020 - mdpi.com
Atherosclerosis is a leading cause of major vascular events, myocardial infarction, and ischemic stroke. Tryptophan (TRP) catabolism was recognized as an important player in …
Number of citations: 47 www.mdpi.com
VM Zubarovskii, GP Khodot, TK Nikolaenko - Chemistry of Heterocyclic …, 1975 - Springer
Synthesis of benzimidazole derivatives Page 1 SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES. VII.* IMIDADICARBOCYANINES WITH SUBSTITUENTS IN THE POLYMETHINE …
Number of citations: 2 link.springer.com
CG Nelson - 2011 - search.proquest.com
The work presented here is divided into three distinct projects. The first project (Chapter 2) pertains to the development of a new chemical reagent called potassium hydride in paraffin, …
Number of citations: 0 search.proquest.com

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